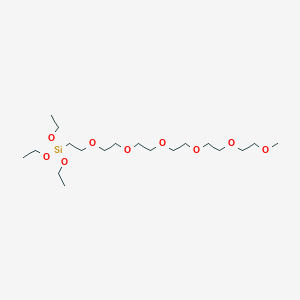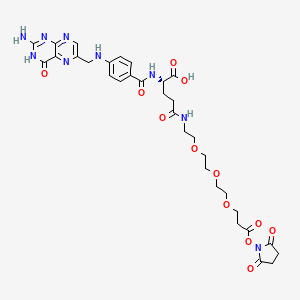
m-PEG6-triethyoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG6-triethyoxysilane is a chemical compound that consists of a polyethylene glycol (PEG) chain with six ethylene glycol units, functionalized with a triethyoxysilane group at one end. This compound is known for its unique chemical properties, making it an attractive candidate for the modification of inorganic surfaces, such as silica nanoparticles or glass substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-triethyoxysilane typically involves the reaction of a PEG chain with a triethyoxysilane group. The PEG chain is first activated, often through the use of a coupling agent, and then reacted with triethyoxysilane under controlled conditions. The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, under an inert atmosphere to prevent hydrolysis of the silane group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG6-triethyoxysilane undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of a silicon-hydrogen bond across a carbon-carbon multiple bond.
Oxidation: The conversion of the silane group to a silanol group.
Substitution: The replacement of the ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Typically catalyzed by transition metals such as platinum or rhodium.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or ozone.
Substitution: Can be achieved using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
m-PEG6-triethyoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used for surface modification of inorganic materials to improve their hydrophilicity and stability.
Biology: Employed in the development of biosensors and diagnostic assays by immobilizing biomolecules onto sensor surfaces.
Medicine: Utilized in drug delivery systems to enhance the stability and biocompatibility of nanoparticles and liposomes.
Mecanismo De Acción
The mechanism of action of m-PEG6-triethyoxysilane involves the covalent bonding of the triethyoxysilane group to inorganic surfaces, such as silica or glass. This bonding allows for the attachment of various functional groups or biomolecules through the PEG chain, enhancing the surface properties of the material. The PEG chain provides hydrophilicity and reduces protein adsorption, making it suitable for biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG-silane: Similar to m-PEG6-triethyoxysilane but with different lengths of PEG chains.
3-aminopropyltriethoxysilane: Contains an amino group instead of a PEG chain, used for different surface modifications.
Triethoxysilane: Lacks the PEG chain, used primarily as a reducing agent in organic synthesis.
Uniqueness
This compound is unique due to its combination of a PEG chain and a triethyoxysilane group. This combination provides both hydrophilicity and the ability to covalently bond to inorganic surfaces, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
triethoxy-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O9Si/c1-5-26-29(27-6-2,28-7-3)19-18-25-17-16-24-15-14-23-13-12-22-11-10-21-9-8-20-4/h5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESWVBTIAEQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCCOCCOC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O9Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate](/img/structure/B8113776.png)





![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)



![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)

